1-(2-chloroethyl)-2-phenyl-1H-imidazo[1,2-a]benzimidazole
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Overview
Description
1-(2-chloroethyl)-2-phenyl-1H-imidazo[1,2-a][1,3]benzimidazole is a heterocyclic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloroethyl)-2-phenyl-1H-imidazo[1,2-a][1,3]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-1H-imidazo[1,2-a][1,3]benzimidazole with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(2-chloroethyl)-2-phenyl-1H-imidazo[1,2-a][1,3]benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an organic solvent.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce N-oxides .
Scientific Research Applications
1-(2-chloroethyl)-2-phenyl-1H-imidazo[1,2-a][1,3]benzimidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Biological Research: It is used in studies to understand the mechanisms of action of benzimidazole derivatives and their interactions with biological targets.
Chemical Research: The compound serves as a building block for the synthesis of more complex heterocyclic compounds with potential therapeutic applications
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)-2-phenyl-1H-imidazo[1,2-a][1,3]benzimidazole involves its interaction with cellular targets, leading to the inhibition of cell proliferation. The compound is believed to interfere with DNA synthesis and repair processes, thereby inducing cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation, but it is thought to interact with enzymes and proteins critical for cell division .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar benzimidazole core structure and are studied for their pharmacological properties.
Uniqueness
1-(2-chloroethyl)-2-phenyl-1H-imidazo[1,2-a][1,3]benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloroethyl group allows for various chemical modifications, making it a versatile compound for drug development and research .
Properties
Molecular Formula |
C17H14ClN3 |
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Molecular Weight |
295.8 g/mol |
IUPAC Name |
3-(2-chloroethyl)-2-phenylimidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C17H14ClN3/c18-10-11-20-16(13-6-2-1-3-7-13)12-21-15-9-5-4-8-14(15)19-17(20)21/h1-9,12H,10-11H2 |
InChI Key |
CKJODXAWZVLHRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C4=CC=CC=C4N=C3N2CCCl |
Origin of Product |
United States |
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